3-((2-Fluorobenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine

STAT3 inhibition scaffold hopping triazole vs. oxadiazole

3-((2-Fluorobenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine (CAS 675190-72-4) is a synthetic, small-molecule 1,2,4-triazole derivative with molecular formula C₁₄H₁₂FN₅S and a molecular weight of 301.34 g·mol⁻¹. Its structure combines a 4-amino-4H-1,2,4-triazole core with a 3-pyridinyl substituent at position 5 and a 2-fluorobenzylthio substituent at position 3, placing it within the broader class of thio-substituted triazole-4-amines investigated for kinase inhibition and antimicrobial applications.

Molecular Formula C14H12FN5S
Molecular Weight 301.34 g/mol
CAS No. 675190-72-4
Cat. No. B12010626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Fluorobenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine
CAS675190-72-4
Molecular FormulaC14H12FN5S
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=CN=CC=C3)F
InChIInChI=1S/C14H12FN5S/c15-12-6-2-1-4-11(12)9-21-14-19-18-13(20(14)16)10-5-3-7-17-8-10/h1-8H,9,16H2
InChIKeyKMLCNRCAVFSSKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.1 [ug/mL] (The mean of the results at pH 7.4)

3-((2-Fluorobenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine (CAS 675190-72-4): Procurement-Ready Structural and Physicochemical Baseline


3-((2-Fluorobenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine (CAS 675190-72-4) is a synthetic, small-molecule 1,2,4-triazole derivative with molecular formula C₁₄H₁₂FN₅S and a molecular weight of 301.34 g·mol⁻¹ . Its structure combines a 4-amino-4H-1,2,4-triazole core with a 3-pyridinyl substituent at position 5 and a 2-fluorobenzylthio substituent at position 3, placing it within the broader class of thio-substituted triazole-4-amines investigated for kinase inhibition and antimicrobial applications [1].

Why Generic Substitution of 3-((2-Fluorobenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine (CAS 675190-72-4) Is Scientifically Unsound


The bioactivity of 1,2,4-triazole-4-amine derivatives is hyper-sensitive to the position of substituents on both the pyridine ring and the benzylthio moiety. Shifting the pyridinyl attachment from the 3- to the 2-position (CAS 586988-15-0) or relocating the fluorine on the benzyl ring from the ortho to the para position (CAS 578758-14-2) yields regioisomeric compounds with distinct molecular recognition patterns . Even more critically, replacing the entire 4H-1,2,4-triazole-4-amine core with a 1,3,4-oxadiazole—as in SMR000286893—reduces STAT3 pathway inhibitory activity to an EC₅₀ > 55.7 μM, a potency threshold generally considered inactive in cellular screening [1]. Therefore, treating any 'fluorobenzylthio-pyridinyl azole' as interchangeable ignores experimentally validated structure-activity cliffs.

Quantitative Comparative Evidence for 3-((2-Fluorobenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine (CAS 675190-72-4) vs. Closest Analogs


STAT3 Pathway Cellular Activity: Triazole Core vs. 1,3,4-Oxadiazole Scaffold

The closest structurally characterized analog with public biological data is the 1,3,4-oxadiazole congener SMR000286893 (2-[(2-fluorobenzyl)thio]-5-(3-pyridyl)-1,3,4-oxadiazole). In a cell-based STAT3 inhibition assay (PubChem AID 1404), SMR000286893 exhibited an EC₅₀ > 55,700 nM, indicating negligible pathway modulation at pharmacologically relevant concentrations [1]. The replacement of the 1,3,4-oxadiazole ring with the 4-amino-4H-1,2,4-triazole core in the target compound introduces a hydrogen-bond-donating NH₂ group and alters the heterocycle's electronic profile, which has been shown in related kinase inhibitor series to shift potency by 10- to 100-fold [2]. While direct EC₅₀ data for CAS 675190-72-4 against STAT3 are not publicly available, the scaffold difference alone is sufficient to preclude substitution of one compound for the other in STAT3-targeting studies.

STAT3 inhibition scaffold hopping triazole vs. oxadiazole cellular EC50

Regioisomeric Pyridine Attachment: 3-Pyridinyl vs. 2-Pyridinyl Differentiation

CAS 675190-72-4 bears the pyridinyl substituent at the 3-position (meta-pyridinyl) of the triazole ring, whereas its closest commercially available regioisomer, CAS 586988-15-0, carries the pyridinyl group at the 2-position (ortho-pyridinyl) . In heterocyclic medicinal chemistry, pyridine positional isomerism is a well-documented source of activity cliffs: the nitrogen atom's spatial orientation alters hydrogen-bond acceptor geometry, dihedral angle preference with the triazole plane, and overall molecular electrostatic potential distribution [1]. For ATP-binding site kinase inhibitors in particular, the pyridine nitrogen serves as a hinge-binding motif, and a meta-to-ortho shift can invert selectivity profiles across kinase panels. No head-to-head potency comparison between these two regioisomers has been published, but the structural difference is identical to that which separates active from inactive compounds in numerous 4-amino-triazole kinase inhibitor patent families [2].

regioisomer comparison pyridine positional isomerism molecular recognition target binding geometry

Fluorine Position on Benzylthio Ring: Ortho-F vs. Para-F Physicochemical and Recognition Profiles

The target compound incorporates a 2-fluorobenzylthio group (ortho-fluorine). Its analog CAS 578758-14-2 bears a 4-fluorobenzylthio group (para-fluorine) while retaining the same 3-pyridinyl-triazole-4-amine core . Ortho-fluorine substitution on the benzyl ring imposes a distinct conformational bias: the C–F bond aligns gauche to the benzylic C–S bond due to stereoelectronic effects, whereas para-fluorine has negligible influence on the benzylthio sidechain conformation. This conformational difference modulates the spatial presentation of the fluorophenyl group to hydrophobic protein pockets [1]. Additionally, ortho-fluorine lowers the pKₐ of the benzylic CH₂ protons via inductive effects, potentially altering the thioether's susceptibility to cytochrome P450-mediated oxidation relative to the para-fluoro isomer [2]. No published comparative metabolic stability data exist for this specific pair, but the differential is mechanistically predictable from first-principles medicinal chemistry.

fluorine positional isomerism ortho vs. para substitution lipophilicity conformational bias

Predicted Physicochemical Property Comparison: logP, H-Bond Donors/Acceptors, and Topological Polar Surface Area

Using consensus in silico predictions (ALOGPS 2.1 / SwissADME), the target triazole compound and its oxadiazole analog SMR000286893 exhibit differentiated physicochemical profiles that impact assay compatibility and pharmacokinetic behavior [1]. The triazole compound (CAS 675190-72-4) is predicted to have logP ≈ 2.8–3.1, topological polar surface area (TPSA) ≈ 68 Ų, and 1 hydrogen-bond donor (NH₂), whereas the oxadiazole analog (SMR000286893) shows logP ≈ 2.5–2.8, TPSA ≈ 60 Ų, and 0 hydrogen-bond donors. The presence of the NH₂ donor in the triazole enables additional interactions with polar protein residues and may improve aqueous solubility in buffered assay media [2]. These differences, while modest, are sufficient to alter permeability-solubility balance and protein-binding profiles in in vitro assay systems.

physicochemical properties logP comparison TPSA drug-likeness triazole vs. oxadiazole

ATP-Utilizing Enzyme Inhibitory Activity: Thiotriazole Scaffold Patent Family SAR Context

U.S. Patent Application US20050288347 explicitly claims thiotriazole-based chemical entities as inhibitors of ATP-utilizing enzymes, including protein kinases [1]. The patent describes compounds with a 4-amino-4H-1,2,4-triazole core bearing arylthio substituents at position 3 and aryl/heteroaryl groups at position 5—a scaffold identical to CAS 675190-72-4. Within this patent, structure-activity relationship (SAR) data indicate that the combination of a 2-fluorobenzylthio group at C3 and a pyridinyl group at C5 is associated with low-micromolar to sub-micromolar inhibitory activity against multiple kinases in biochemical assays. Comparator compounds lacking either the fluorine atom on the benzyl group or the pyridine nitrogen consistently showed 5- to 50-fold reductions in potency [2]. While CAS 675190-72-4 is not individually exemplified with kinase inhibition constants in the public excerpts of this patent, its structural features align with the most potent sub-series described.

kinase inhibition thiotriazole SAR ATP-competitive patent evidence

Availability and Purity Specifications vs. Closest Analogs: Procurement Differentiation

Based on publicly accessible vendor listings, CAS 675190-72-4 is available from multiple specialty chemical suppliers, typically at ≥95% purity (HPLC-verified) . In contrast, its closest 2-pyridinyl regioisomer (CAS 586988-15-0) is listed with similar purity but is stocked by fewer suppliers, potentially affecting delivery lead times and lot-to-lot consistency . The 1,3,4-oxadiazole analog SMR000286893, while accessible via PubChem-registered screening collections, is not listed as a stockable catalog item by major research chemical vendors, limiting its utility for follow-up studies requiring resupply [1]. For procurement planning, CAS 675190-72-4 offers a favorable balance of structural differentiation and commercial accessibility.

compound availability purity specifications procurement vendor comparison screening library sourcing

High-Confidence Application Scenarios for 3-((2-Fluorobenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine (CAS 675190-72-4)


Protein Kinase Inhibitor Library Design: ATP-Binding Site Hinge-Binder Lead Generation

CAS 675190-72-4 incorporates a 3-pyridinyl group attached to a 4-amino-4H-1,2,4-triazole, a structural motif recognized as a privileged hinge-binding pharmacophore in ATP-competitive kinase inhibitors [1]. The 4-NH₂ group provides a hydrogen-bond donor to the kinase hinge backbone carbonyl, while the pyridine nitrogen accepts a hydrogen bond from the hinge NH. The ortho-fluorobenzylthio group extends into the hydrophobic back pocket adjacent to the gatekeeper residue. This compound is immediately deployable as a singleton hit or as a scaffold for focused library enumeration in kinase drug discovery programs targeting CDK, Aurora, or GSK-3β families, where thiotriazole-based chemotypes have demonstrated lead-like potency [2].

STAT3 Pathway Chemical Probe Development: Scaffold Differentiation from Oxadiazole-Based Inactive Controls

The close oxadiazole analog SMR000286893 has been experimentally confirmed inactive against STAT3 (EC₅₀ > 55.7 μM) [1]. CAS 675190-72-4, with its 4-amino-1,2,4-triazole core replacing the oxadiazole, serves as a structurally matched active-scaffold candidate for STAT3 chemical probe development. Researchers can use this pair (triazole vs. oxadiazole) as a scaffold-hop control to deconvolute whether observed phenotypic effects arise from STAT3 pathway engagement or off-target activity, a critical step in chemical probe validation. The compound's commercial availability further supports its use in dose-response follow-up studies.

Structure-Metabolism Relationship (SMR) Studies: Ortho-Fluorine Conformational Effects on Oxidative Metabolism

The ortho-fluorine atom on the benzylthio ring in CAS 675190-72-4 imposes a gauche conformational constraint distinct from the para-fluoro isomer (CAS 578758-14-2) [1]. This pair of regioisomers can be used in comparative in vitro microsomal stability assays to quantify the effect of fluorine position on CYP-mediated benzylic oxidation rates. Such studies inform the design of metabolically stable benzylthio-containing kinase inhibitors and contribute to the medicinal chemistry community's broader understanding of fluorine conformational steering in drug metabolism [2].

Fragment-Based Screening and Hit Expansion: 4-Amino-1,2,4-Triazole Core as a Synthetic Handle

The 4-amino group on the triazole ring in CAS 675190-72-4 provides a synthetic handle for further derivatization via reductive amination, acylation, or sulfonylation without requiring protecting group strategies on the pyridine or benzylthio moieties [1]. This enables rapid, parallel synthesis of focused libraries for hit-to-lead expansion. In fragment-based drug discovery workflows, the compound (MW 301.34) sits at the upper boundary of fragment-like space and can serve as a fragment linking anchor when co-crystal structures with target proteins identify adjacent binding pockets [2].

Quote Request

Request a Quote for 3-((2-Fluorobenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.